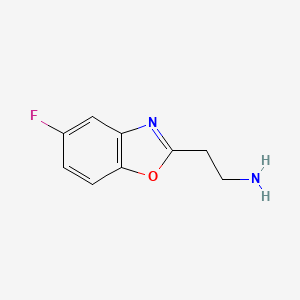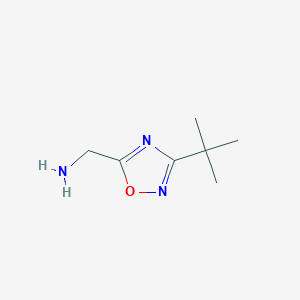
(3-Tert-butyl-1,2,4-oxadiazol-5-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Tert-butyl-1,2,4-oxadiazol-5-YL)methanamine” is a compound that belongs to the class of organic compounds known as piperidinecarboxylic acids . It is also known as "(3-tert-butyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride" .
Synthesis Analysis
The synthesis of this compound involves the activation of tert-butylamidoxime by PTSA–ZnCl2, resulting in the formation of a Lewis acid–ammonia complex as a leaving group, giving rise to the formation of the nitrile oxide . The reaction is carried out at low temperature (-10°C) and for a short reaction time (30 min), using THF as solvent .Physical And Chemical Properties Analysis
The compound has a molecular weight of 191.66 . It is a solid at room temperature . The compound is also known to be unstable and can undergo ring-opening, resulting in the formation of substituted diazomethanes .Aplicaciones Científicas De Investigación
Synthetic and Biological Significance
The oxadiazole core, specifically the 1,3,4-oxadiazole moiety, is highly regarded in synthetic medicinal chemistry for its diverse pharmacological properties. It serves as a bioisostere for carboxylic acids, carboxamides, and esters, finding applications across various domains such as polymers, luminescence, and corrosion inhibition. Oxadiazoles are integral to developing new drugs for treating numerous diseases due to their efficacy and reduced toxicity. This includes their role in antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic applications. Their unique structural subunit is crucial for the development of new therapeutic agents (Rana, Salahuddin, & Sahu, 2020).
Applications in Material Science and Polymer Technology
Oxadiazoles, especially the 1,3,4-variant, have found significant applications in material science, including as components in plastic scintillators. These materials, often used with polymethyl methacrylate, incorporate various luminescent dyes to alter their scintillation efficiency, optical transparency, and stability under different conditions without compromising performance. The oxadiazole derivatives act as luminescent activators or wavelength shifters, enhancing the material's properties for specific applications (Salimgareeva & Kolesov, 2005).
Metal-Ion Sensing and Photoluminescence
1,3,4-Oxadiazoles are pivotal in developing fluorescent frameworks for chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites. These properties make them an excellent choice for metal-ion sensors, showcasing a broad spectrum of applications beyond pharmacology, into polymers, material science, and organic electronics (Sharma, Om, & Sharma, 2022).
Environmental and Antioxidant Applications
In the environmental domain, synthetic phenolic antioxidants (SPAs) containing oxadiazole structures have been widely used to enhance product shelf life by retarding oxidative reactions. Despite their utility, concerns regarding their environmental presence, human exposure, and potential toxicity have emerged, necessitating further research into novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
(3-tert-butyl-1,2,4-oxadiazol-5-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-7(2,3)6-9-5(4-8)11-10-6/h4,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSNFEHZWICSMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Tert-butyl-1,2,4-oxadiazol-5-YL)methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

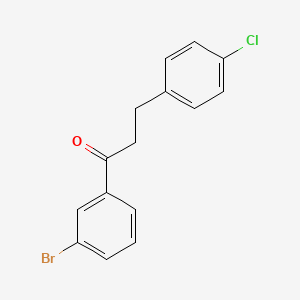
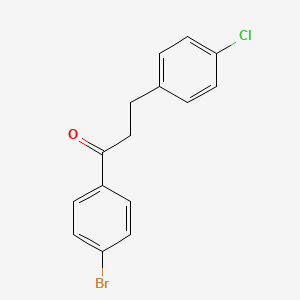
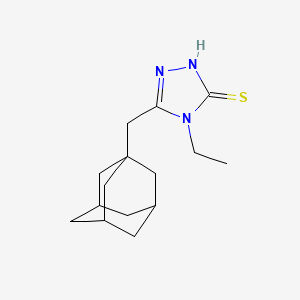
![5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292969.png)
![4-Allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta-[b]thien-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1292972.png)
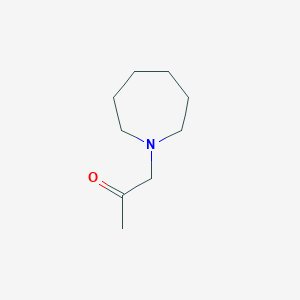
![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1292976.png)
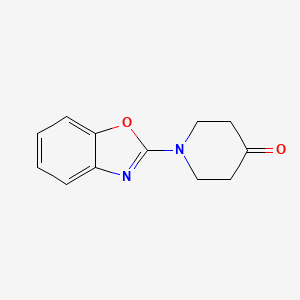
![2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine](/img/structure/B1292982.png)
![3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292984.png)
![2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292985.png)
![2-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292986.png)
![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1292988.png)
